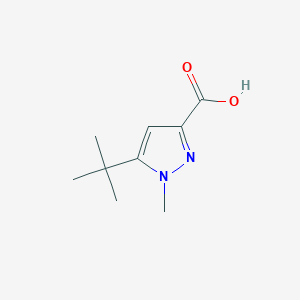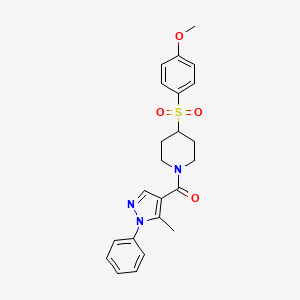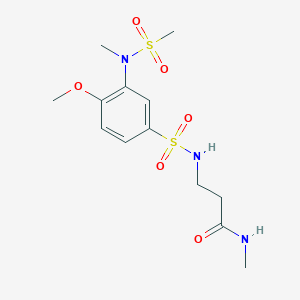
3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a useful research compound. Its molecular formula is C13H21N3O6S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antagonistic Properties
Research has demonstrated the synthesis of indazole arylsulfonamides, highlighting their role as antagonists for human CCR4, a receptor implicated in various immunological responses. The synthesis process revealed the structural preferences for potent antagonistic activity, underscoring the importance of specific substituents for enhanced efficacy. These findings are crucial for the development of novel therapeutics targeting immune-related disorders (Procopiou et al., 2013).
Anticancer Activities
Sulfonamide derivatives have been evaluated for their anticancer properties, with some compounds showing significant potency against a range of human cancer cell lines. For example, a novel sulfonamide agent exhibited potent inhibitory effects on cancer cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for cancer treatment (Liu et al., 2012).
Enzyme Inhibition for Therapeutic Applications
The therapeutic potential of sulfonamide and benzamide pharmacophores was explored through the synthesis of compounds demonstrating significant inhibitory activity against key enzymes such as acetylcholinesterase and carbonic anhydrase. These inhibitors are vital for developing treatments for conditions like Alzheimer's disease and glaucoma, showcasing the broad applicability of these compounds in medicine (Tuğrak et al., 2020).
Antibacterial and Antimicrobial Applications
The synthesis of 1beta-methylcarbapenems with substituted sulfonamide moieties demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds provide a framework for developing new antibiotics to combat resistant bacterial strains, highlighting the significance of sulfonamide derivatives in addressing global health challenges (Jeon et al., 2007).
Environmental and Agricultural Applications
Studies on the dissipation of sulfonylurea herbicides in soils have provided insights into the environmental fate of these chemicals, informing safer and more effective use in agriculture. Understanding the impact of soil pH and water content on herbicide degradation helps optimize agricultural practices to minimize environmental impact (Hultgren et al., 2002).
Properties
IUPAC Name |
3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S2/c1-14-13(17)7-8-15-24(20,21)10-5-6-12(22-3)11(9-10)16(2)23(4,18)19/h5-6,9,15H,7-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGSMVDPHKQQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)
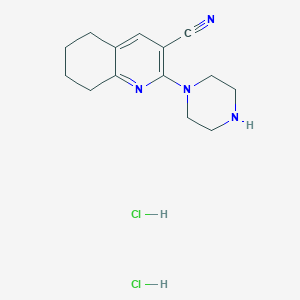
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)
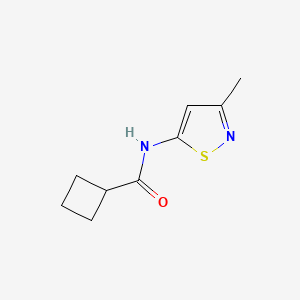


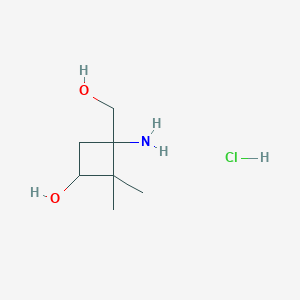
![6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640995.png)
![4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2640997.png)
